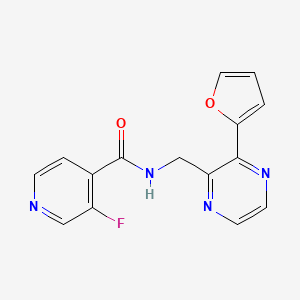

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c16-11-8-17-4-3-10(11)15(21)20-9-12-14(19-6-5-18-12)13-2-1-7-22-13/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNDEJAJYPYZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the furan ring and the isonicotinamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, substituents, and applications of the target compound with analogs from the evidence:

Key Findings

Halogen Substituents

- Fluoro vs. Chloro : The target compound’s 3-fluoro group may enhance metabolic stability compared to the 3-chloro substituent in 3-chloro-N-phenyl-phthalimide. Fluorine’s smaller size and higher electronegativity could reduce steric hindrance and improve electronic interactions in biological systems .

- Fluoro vs. The target compound’s single fluorine may balance polarity and bioavailability, favoring solubility in aqueous environments .

Heterocyclic Systems

- Pyrazine vs. Phthalimide : The pyrazine core in the target compound offers π-deficient aromaticity, enabling unique dipole-dipole interactions compared to the electron-rich phthalimide system in 3-chloro-N-phenyl-phthalimide. This difference could influence binding to enzymes or receptors .

- Furan vs. Oxadiazoles are often used to improve metabolic resistance, while furans may enhance π-stacking in biological targets .

Linker and Substituent Flexibility

- The methylene linker (-CH2-) in the target compound’s isonicotinamide moiety introduces conformational flexibility, unlike the rigid amide linkages in flutolanil or the patent compound. Flexibility may improve adaptability to binding pockets but could reduce selectivity .

Biological Activity

3-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Fluorine atom : Enhances lipophilicity and can improve metabolic stability.

- Furan and pyrazine rings : These heterocycles are known for their biological activity, including antimicrobial and anticancer properties.

- Isonicotinamide moiety : This structure is often associated with antitubercular activity.

Molecular Formula

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 253.27 g/mol.

Anticancer Activity

Research indicates that compounds containing furan and pyrazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: In Vitro Studies

A study evaluating the cytotoxic effects of various isonicotinamide derivatives found that compounds similar to this compound displayed IC values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.

| Compound Name | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 0.072 | MV4-11 |

| Compound B | 0.087 | HT-1080 |

| 3-Fluoro-N... | TBD | TBD |

Antimicrobial Properties

The presence of the furan ring suggests potential antimicrobial activity, as many furan derivatives have been documented to possess broad-spectrum antibacterial properties.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Further studies are required to elucidate the exact pathways affected by this compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the furan and pyrazine rings can significantly enhance or reduce biological activity. For instance, substituents that increase electron density on the aromatic systems tend to improve binding affinity to biological targets.

Recent Advances

Recent publications have highlighted the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies often employ high-throughput screening methods to assess biological activity against a range of pathogens and cancer cell lines.

In Vivo Studies

Preliminary in vivo studies suggest that compounds with this structure may exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, detailed toxicological assessments are necessary to establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.